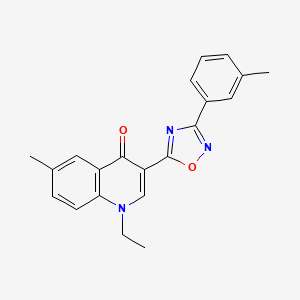
1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound belonging to the quinoline family, integrated with a 1,2,4-oxadiazole moiety. This structural combination is significant due to the diverse biological activities associated with both quinoline and oxadiazole derivatives. Recent studies have highlighted their potential in various therapeutic areas, particularly in anticancer and antimicrobial activities.
The biological activity of compounds like this compound is often attributed to their ability to interact with specific biological targets. The oxadiazole ring is known for its role in inhibiting key enzymes and proteins involved in cancer cell proliferation. Mechanisms include:
- Inhibition of Enzymes : Compounds that incorporate oxadiazole structures can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
- Targeting Kinases : The quinoline component may enhance binding to kinase receptors, further disrupting cellular signaling pathways involved in cancer progression .
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds within the same class:
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound. Notable findings include:
- Anticancer Efficacy : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values ranging from 10 to 50 µM. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : In vitro studies showed that similar quinoline-linked oxadiazole compounds demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MICs) were reported as low as 12.5 µg/mL .
- Anti-inflammatory Effects : Research indicated that compounds with oxadiazole scaffolds can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for treating inflammatory diseases .
特性
IUPAC Name |
1-ethyl-6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-14(3)8-9-18(16)24)21-22-20(23-26-21)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFRJGVURUKGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














